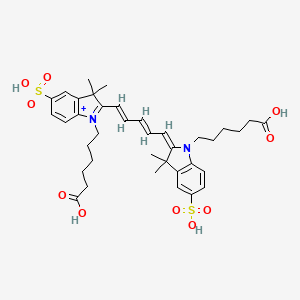

Sulfo-Bis-(N,N'-carboxylic acid)-Cy5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sulfo-Bis-(N,N’-carboxylic acid)-Cy5 is a fluorescent dye widely used in various scientific fields. This compound is known for its strong fluorescence properties, making it an excellent choice for applications in imaging and labeling. The compound is part of the cyanine dye family, which is characterized by their vivid colors and high molar extinction coefficients.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sulfo-Bis-(N,N’-carboxylic acid)-Cy5 typically involves the condensation of a sulfonated indole derivative with a carboxylated benzothiazole derivative. The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of Sulfo-Bis-(N,N’-carboxylic acid)-Cy5 follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for reaction monitoring and product purification is common to maintain consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Sulfo-Bis-(N,N’-carboxylic acid)-Cy5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dye into its leuco form, which is non-fluorescent.

Substitution: The sulfonic acid groups can be substituted with other functional groups to modify the dye’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Leuco forms of the dye.

Substitution: Modified dyes with different functional groups.

Wissenschaftliche Forschungsanwendungen

Sulfo-Bis-(N,N’-carboxylic acid)-Cy5 is extensively used in scientific research due to its fluorescent properties. Some of its applications include:

Chemistry: Used as a fluorescent probe in various chemical assays.

Biology: Employed in fluorescence microscopy for imaging cells and tissues.

Medicine: Utilized in diagnostic imaging and as a marker in therapeutic studies.

Industry: Applied in the development of fluorescent sensors and markers.

Wirkmechanismus

The fluorescence of Sulfo-Bis-(N,N’-carboxylic acid)-Cy5 is due to the electronic transitions within the cyanine dye structure. When the dye absorbs light, electrons are excited to a higher energy state. As the electrons return to their ground state, they emit light, resulting in fluorescence. The sulfonic acid groups enhance the water solubility of the dye, making it suitable for biological applications.

Vergleich Mit ähnlichen Verbindungen

Sulfo-Bis-(N,N’-carboxylic acid)-Cy5 is compared with other cyanine dyes such as Sulfo-Cyanine3 and Sulfo-Cyanine7. While all these dyes share similar fluorescence properties, Sulfo-Bis-(N,N’-carboxylic acid)-Cy5 is unique due to its specific absorption and emission wavelengths, which make it particularly useful for certain imaging applications. Other similar compounds include:

Sulfo-Cyanine3: Absorbs and emits at shorter wavelengths.

Sulfo-Cyanine7: Absorbs and emits at longer wavelengths.

Sulfo-Bis-(N,N’-carboxylic acid)-Cy5 stands out for its balance between water solubility and fluorescence efficiency, making it a versatile tool in various scientific fields.

Biologische Aktivität

Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 is a specialized fluorescent dye belonging to the cyanine dye family, renowned for its bright fluorescence and utility in various biological applications. This compound is particularly notable for its water solubility and unique structural properties, which enhance its effectiveness in labeling biomolecules such as proteins and nucleic acids. This article delves into the biological activity of this compound, exploring its applications, interactions with biomolecules, and comparative analysis with similar compounds.

Structural Characteristics

This compound features a sulfonated structure that significantly improves its solubility in aqueous environments. Its maximum absorbance occurs around 646 nm, with emission at approximately 665 nm, making it suitable for various fluorescence-based applications. The compound's dual carboxylic acid functionality enhances its reactivity for bioconjugation while maintaining excellent solubility and fluorescence properties.

Applications in Biological Research

The compound has several critical applications in scientific research:

- Fluorescence Microscopy : Used for visualizing cellular structures and processes.

- Flow Cytometry : Essential for analyzing the physical and chemical characteristics of cells or particles.

- In Vivo Imaging : Facilitates the tracking of biological processes in living organisms.

- Bioconjugation : Serves as a vital tool for labeling proteins and nucleic acids, allowing for specific binding to target biomolecules .

Interaction with Biomolecules

Studies have shown that this compound can form stable conjugates with amine groups present on biomolecules. This interaction is facilitated by the carboxylic acid groups, enabling quantitative analysis through techniques such as fluorescence resonance energy transfer (FRET). FRET studies reveal insights into molecular dynamics within biological systems, highlighting the compound's role in understanding complex biochemical interactions.

Comparative Analysis

A comparison of this compound with other cyanine dyes illustrates its unique advantages:

| Compound Name | Absorbance (nm) | Emission (nm) | Unique Features |

|---|---|---|---|

| Sulfo-Cyanine5 | 646 | 665 | Commonly used for protein labeling |

| Sulfo-Cyanine5.5 | 673 | 707 | Near-infrared variant for deeper tissue imaging |

| Cyanine5 NHS Ester | 646 | 665 | Reactive form for conjugation with amines |

| This compound | 646 | 665 | Dual carboxylic acid functionality enhancing reactivity |

This table demonstrates that while many cyanine dyes share similar spectral properties, this compound's dual carboxylic acid groups provide enhanced reactivity and versatility in complex biological assays.

Case Study 1: Protein Labeling

In a study involving the labeling of tobramycin with Cy5, researchers successfully modified the antibiotic using the NHS-activated derivative of Cy5. The reaction conditions were optimized to ensure selective modification at specific amine groups, demonstrating the utility of this compound in creating targeted fluorescent probes for studying protein interactions .

Case Study 2: Nucleic Acid Detection

Another investigation focused on using this compound for detecting specific nucleic acids through hybridization assays. The high photostability and low background fluorescence of the dye allowed for sensitive detection of target sequences, showcasing its effectiveness in molecular diagnostics .

Eigenschaften

Molekularformel |

C37H47N2O10S2+ |

|---|---|

Molekulargewicht |

743.9 g/mol |

IUPAC-Name |

6-[(2E)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]hexanoic acid |

InChI |

InChI=1S/C37H46N2O10S2/c1-36(2)28-24-26(50(44,45)46)18-20-30(28)38(22-12-6-10-16-34(40)41)32(36)14-8-5-9-15-33-37(3,4)29-25-27(51(47,48)49)19-21-31(29)39(33)23-13-7-11-17-35(42)43/h5,8-9,14-15,18-21,24-25H,6-7,10-13,16-17,22-23H2,1-4H3,(H3-,40,41,42,43,44,45,46,47,48,49)/p+1 |

InChI-Schlüssel |

KCJWQEQRJODNIT-UHFFFAOYSA-O |

Isomerische SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C |

Kanonische SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.